molecular formula C22H25N3O2 B4941061 N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-YL)methyl}-2-methylpropanamide

N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-YL)methyl}-2-methylpropanamide

Cat. No.: B4941061
M. Wt: 363.5 g/mol
InChI Key: ZMPRXGIKEBLOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an 8-hydroxyquinoline moiety through a methylene bridge, and finally linked to a 2-methylpropanamide group

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14(2)22(27)24-19(16-7-10-17(11-8-16)25(3)4)18-12-9-15-6-5-13-23-20(15)21(18)26/h5-14,19,26H,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRXGIKEBLOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 8-hydroxyquinoline derivative, which is then reacted with a dimethylaminophenyl compound under controlled conditions to form the intermediate. This intermediate is subsequently subjected to further reactions, including amide formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common practices to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the quinoline moiety may intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    N,N-Dimethylaniline: Utilized in the synthesis of dyes and other organic compounds.

Uniqueness

N-{4-(Dimethylamino)phenylmethyl}-2-methylpropanamide stands out due to its combined structural features, which confer unique reactivity and potential applications. The integration of the dimethylamino, quinoline, and amide groups in a single molecule allows for versatile interactions and functionalities not typically observed in simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.